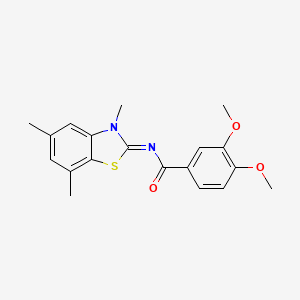

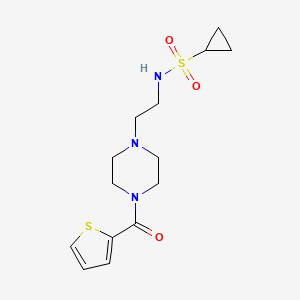

![molecular formula C10H19N B2801256 (2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine CAS No. 2248214-09-5](/img/structure/B2801256.png)

(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[4.1.0]heptane is a type of organic compound that belongs to the class of hydrocarbons known as bicyclic compounds . These compounds contain two fused rings sharing at least two ring junctions .

Synthesis Analysis

The synthesis of highly substituted bicyclo[4.1.0]heptenones has been achieved via the Corey–Chaykovsky reaction of quinone monoketals . This process could potentially be adapted for the synthesis of “(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine”, although specific details would depend on the exact structure of the target compound .Molecular Structure Analysis

The molecular structure of bicyclic compounds like Bicyclo[4.1.0]heptane can be complex due to the presence of fused rings . Detailed analysis typically requires advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

Bicyclic compounds can undergo a variety of chemical reactions. For example, bicyclo[1.1.0]butanes have been shown to undergo single-electron oxidation under photoredox catalysis . Additionally, acyl bicyclobutanes can undergo α-selective radical ring-opening reactions .Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it is used. For example, in the field of medicinal chemistry, the mechanism of action often refers to how a drug interacts with its biological target . Without more specific information about “(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine”, it’s difficult to provide a detailed explanation of its mechanism of action.

Future Directions

The future directions in the study of bicyclic compounds like “(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine” could involve exploring new synthetic methods, investigating their reactivity in different chemical reactions, and studying their potential applications in areas such as medicinal chemistry .

properties

IUPAC Name |

(2S)-2-(3-bicyclo[4.1.0]heptanyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-7(6-11)8-2-3-9-5-10(9)4-8/h7-10H,2-6,11H2,1H3/t7-,8?,9?,10?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRIMJYZABGCLB-QVNBGCGHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1CCC2CC2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1CCC2CC2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

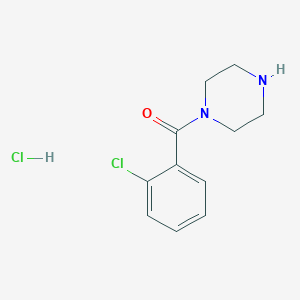

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2801175.png)

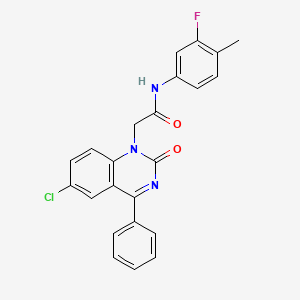

![3-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2801176.png)

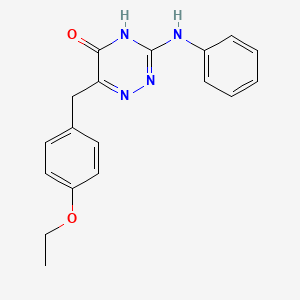

![N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide](/img/structure/B2801178.png)

![N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2801184.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2801190.png)

![N-(3-fluorophenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2801193.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine](/img/structure/B2801195.png)

![N-(4-bromo-2-methylphenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2801196.png)